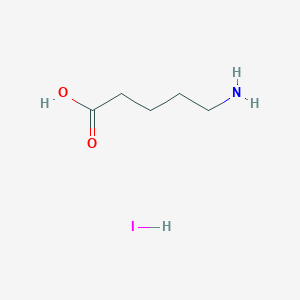

5-Aminopentanoic Acid Hydroiodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-aminopentanoic acid;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.HI/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCPJIVRDACIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)O.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705581-28-7 | |

| Record name | 5-Aminovaleric Acid Hydroiodide (Low water content) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Academic Perspectives on 5 Aminopentanoic Acid and Its Salt Forms

Nomenclature and Structural Context within ω-Amino Acids

5-Aminopentanoic acid, also known as 5-aminovaleric acid, is an organic compound with the chemical formula C5H11NO2. nih.gov Its hydroiodide salt, 5-Aminopentanoic Acid Hydroiodide, is formed by the reaction of 5-aminopentanoic acid with hydrogen iodide. nih.gov The systematic IUPAC name for this compound is 5-aminopentanoic acid;hydroiodide. nih.gov It is also known by synonyms such as 5-Aminovaleric Acid Hydroiodide and Homopiperidinic Acid Hydroiodide. tcichemicals.comtcichemicals.com

From a structural standpoint, 5-aminopentanoic acid is classified as an ω-amino acid (omega-amino acid). nih.gov This classification is based on the location of the amino group (-NH2) relative to the carboxyl group (-COOH). wikipedia.org In ω-amino acids, the amino group is located on the carbon atom furthest from the carboxyl group. In the case of 5-aminopentanoic acid, the amino group is on the fifth carbon atom (C-5), which is the terminal carbon of the five-carbon chain. nih.gov This contrasts with α-amino acids, the building blocks of proteins, where the amino and carboxyl groups are attached to the same carbon atom. wikipedia.orglibretexts.org

Table 1: Properties of 5-Aminopentanoic Acid and its Hydroiodide Salt

| Property | 5-Aminopentanoic Acid | This compound |

|---|---|---|

| Molecular Formula | C5H11NO2 | C5H12INO2 |

| Molar Mass | 117.15 g/mol | 245.06 g/mol |

| IUPAC Name | 5-aminopentanoic acid | 5-aminopentanoic acid;hydroiodide |

| Synonyms | 5-aminovaleric acid, delta-Aminovaleric acid | 5-Aminovaleric Acid Hydroiodide, Homopiperidinic Acid Hydroiodide |

Academic Significance of 5-Aminopentanoic Acid and its Salts as Research Subjects

5-Aminopentanoic acid and its salts, including the hydroiodide form, hold significance in various areas of academic research. The parent compound, 5-aminopentanoic acid, is a known human metabolite and a weak GABA agonist. nih.govebi.ac.uk It is a degradation product of the essential amino acid lysine (B10760008) and can be produced endogenously or through bacterial catabolism. targetmol.com Research has shown its involvement in metabolic pathways; for instance, the bacterium Pseudomonas putida utilizes it as a source of carbon and nitrogen. ebi.ac.uk

The hydroiodide salt, this compound, has found applications in materials science. Specifically, it is used as an organic onium salt in the development of perovskite solar cells. tcichemicals.com Perovskite solar cells are a promising area of research in renewable energy technology.

Furthermore, the broader class of amino acids and their derivatives are subjects of extensive research. For example, derivatives of amino acids like serotonin (B10506) (from tryptophan) and gamma-aminobutyric acid (GABA, from glutamic acid) function as neurotransmitters. libretexts.org Research into the synthesis and application of amino acid derivatives is ongoing, with studies exploring their potential in various fields, from medicine to materials science. For instance, the synthesis of 5-aminolevulinic acid hydrochloride, a related compound, has been a subject of research to develop more efficient and environmentally friendly production methods. google.com

Table 2: Research Applications of 5-Aminopentanoic Acid and Related Compounds

| Compound/Derivative | Research Area | Specific Application/Finding |

|---|---|---|

| 5-Aminopentanoic Acid | Metabolic Studies | Intermediate in lysine degradation in Pseudomonas putida. ebi.ac.uk |

| This compound | Materials Science | Component in the fabrication of perovskite solar cells. tcichemicals.com |

| 5-Aminolevulinic Acid | Therapeutic Research | Investigated for its potential in managing metabolic disorders. nih.gov |

| Amino Acid Derivatives | Neuroscience | Precursors to neurotransmitters like serotonin and GABA. libretexts.org |

This table summarizes findings from various research articles.

Advanced Synthetic Methodologies and Chemical Transformations of 5 Aminopentanoic Acid and Its Hydroiodide Salt

Synthetic Pathways to 5-Aminopentanoic Acid and its Hydroiodide Salt

The synthesis of 5-aminopentanoic acid and its salts can be achieved through various chemical and biological routes. These methods offer different advantages in terms of efficiency, scalability, and environmental impact.

Chemical Synthesis Routes

Traditional organic chemistry provides several strategies for the construction of amino acids like 5-aminopentanoic acid. These routes often involve multi-step processes and the use of classical organic reactions.

The Dakin-West reaction is a well-established method for converting an amino acid into a keto-amide using an acid anhydride (B1165640) and a base, typically pyridine. nih.govnih.gov The reaction proceeds through the formation of an azlactone intermediate, which then undergoes acylation and subsequent ring-opening and decarboxylation to yield the final product. nih.govwikipedia.org While the classical Dakin-West reaction is primarily associated with α-amino acids, its principles can be conceptually applied to the synthesis of derivatives that could lead to ω-amino acids like 5-aminopentanoic acid.

A potential modification could involve the use of a precursor molecule that, upon undergoing the Dakin-West reaction or a similar transformation, generates a suitable intermediate for conversion to 5-aminopentanoic acid. For instance, a synthetic pathway for the related compound 5-aminolevulinic acid hydrochloride utilizes a Dakin-West type reaction between benzoylglycine and succinic anhydride in the presence of an organic base and 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.org This reaction forms a benzoylaminolevulinic acid intermediate, which can then be hydrolyzed. This suggests that with appropriate starting materials, a similar strategy could be adapted for the synthesis of 5-aminopentanoic acid derivatives.

Table 1: Key Aspects of the Dakin-West Reaction

| Feature | Description |

| Reactants | Amino acid, Acid Anhydride |

| Reagents | Base (e.g., Pyridine), Catalyst (e.g., DMAP) |

| Intermediate | Azlactone (Oxazolone) |

| Product | Keto-amide |

| Key Transformation | Conversion of a carboxylic acid to a ketone |

It is important to note that the direct synthesis of 5-aminopentanoic acid via a classical Dakin-West reaction is not prominently documented, and such an approach would likely require significant modification and optimization.

The hydrochloride salt of 5-aminopentanoic acid is a common and stable form of the compound. nih.gov The free amino acid can be obtained from its hydrochloride salt through a hydrolysis reaction. This process is a standard procedure in amino acid chemistry.

Typically, the hydrolysis of an amino acid hydrochloride salt is achieved by treating it with a strong acid, such as 6 M hydrochloric acid (HCl), followed by neutralization. targetmol.com The process involves the cleavage of any protecting groups that may have been used during the synthesis, such as in the case of hydrolyzing N-acyl amino acids to their free amino acid form. For instance, the synthesis of 5-aminolevulinic acid hydrochloride involves the hydrolysis of an intermediate like 5-phthalimidolevulinic acid using 6N HCl under reflux, followed by purification. acs.org

The general steps for obtaining the free amino acid from its hydrochloride salt are:

Dissolution of the hydrochloride salt in a suitable solvent, often water.

Neutralization of the acidic salt with a base to bring the pH to the isoelectric point of the amino acid, at which it has no net electrical charge and is least soluble in water, facilitating its precipitation.

Isolation of the free amino acid by filtration and subsequent washing and drying.

5-Aminopentanoic acid hydroiodide is the salt formed between 5-aminopentanoic acid and hydroiodic acid. targetmol.com Its synthesis involves the reaction of the free 5-aminopentanoic acid with hydroiodic acid. This is a straightforward acid-base reaction where the amino group of 5-aminopentanoic acid is protonated by the hydroiodic acid.

The general procedure would involve:

Dissolving 5-aminopentanoic acid in a suitable solvent.

Adding a stoichiometric amount of hydroiodic acid.

Isolating the resulting this compound salt, likely through precipitation and filtration, followed by drying.

The CAS number for this compound is 1705581-28-7. targetmol.com Commercial suppliers list this compound, indicating its accessibility for research purposes. wikipedia.org

Enzymatic and Biocatalytic Approaches for 5-Aminopentanoic Acid Production

Enzymatic and biocatalytic methods offer a green and highly specific alternative to chemical synthesis for the production of 5-aminopentanoic acid. These methods often utilize enzymes or whole-cell systems to convert renewable feedstocks like L-lysine into the desired product.

A prominent biocatalytic route for the synthesis of 5-aminopentanoic acid (also known as 5-aminovalerate) involves the use of L-lysine α-oxidase. nih.govresearchgate.net This enzyme catalyzes the oxidative deamination of L-lysine.

The pathway can be described as follows:

L-lysine α-oxidase, an enzyme found in organisms like Scomber japonicus and Trichoderma viride, acts on L-lysine. nih.govwikipedia.org

The enzyme catalyzes the oxidation of the α-amino group of L-lysine to produce an intermediate, 2-keto-6-aminocaproate, along with ammonia (B1221849) and hydrogen peroxide. wikipedia.org

This intermediate can then be converted to 5-aminopentanoic acid. In some engineered pathways, this is achieved through the action of an α-ketoacid decarboxylase and an aldehyde dehydrogenase. nih.gov

Research has demonstrated the feasibility of this approach. For example, an artificial synthetic pathway in Escherichia coli combining L-lysine α-oxidase from Scomber japonicus, α-ketoacid decarboxylase from Lactococcus lactis, and an aldehyde dehydrogenase from E. coli successfully produced 52.24 g/L of 5-aminovalerate through fed-batch biotransformation. nih.gov To mitigate the inhibitory effects of the hydrogen peroxide byproduct, catalase is often co-expressed to decompose it. nih.gov

Another enzymatic system for converting L-lysine to 5-aminovalerate involves L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA) from Pseudomonas putida. In one study, this two-enzyme coupled system produced 20.8 g/L of 5-aminovalerate from 30 g/L of L-lysine in 12 hours. nih.gov

Table 2: Enzymatic Synthesis of 5-Aminopentanoic Acid from L-Lysine

| Enzyme System | Organism Source (Example) | Key Steps | Reported Yield (Example) | Reference |

| L-Lysine α-oxidase pathway | Scomber japonicus, Lactococcus lactis, E. coli | Oxidative deamination, decarboxylation, oxidation | 52.24 g/L | nih.gov |

| L-Lysine monooxygenase (DavB) & 5-aminovaleramide amidohydrolase (DavA) | Pseudomonas putida | Monooxygenation, hydrolysis | 20.8 g/L | nih.gov |

These biocatalytic methods highlight a sustainable and efficient route for the production of 5-aminopentanoic acid from the readily available amino acid, L-lysine.

Oxidative Decarboxylation Mechanisms

Oxidative decarboxylation is a significant biochemical reaction that involves both oxidation and the removal of a carboxyl group, releasing carbon dioxide. nih.govnih.gov This process is distinct from simple decarboxylation and is often catalyzed by complex enzyme systems. wikipedia.org In the context of amino acids, oxidative decarboxylation is a key step in their catabolism, converting them into various metabolic intermediates. sigmaaldrich.comyoutube.com The process typically requires cofactors to stabilize the intermediates formed during the reaction. nih.gov

While specific studies on the oxidative decarboxylation mechanism of 5-aminopentanoic acid are not extensively detailed in the reviewed literature, the general principles of amino acid oxidative decarboxylation can be applied. For many amino acids, this process can occur via two main routes: a direct-decarboxylation-deamination reaction often catalyzed by enzymes like myeloperoxidase, or through the oxidation of α-keto acids following a transamination step. sigmaaldrich.com The latter pathway is a common fate for many amino acids where the amino group is first transferred to an α-keto acid, and the resulting carbon skeleton is then decarboxylated. youtube.comyoutube.com

In a broader context, the oxidative decarboxylation of carboxylic acids can be mediated by various catalysts, including heme-dependent enzymes. nih.govnih.gov For instance, coproheme decarboxylase catalyzes the oxidative decarboxylation of propionic acid side chains on a heme molecule, a process that involves the formation of a high-valent iron-oxo intermediate and the participation of nearby amino acid residues to facilitate the reaction. nih.govnih.gov Such mechanisms highlight the intricate and varied pathways through which oxidative decarboxylation can occur.

Immobilized Enzyme Systems in Bioconversion

The use of immobilized enzyme systems offers a robust and efficient approach for the bioconversion of various substrates, including the synthesis of 5-aminopentanoic acid. ebi.ac.ukmdpi.com Immobilization involves confining enzymes to or within a solid support, which can enhance their stability, allow for their reuse, and simplify the separation of the product from the enzyme. ebi.ac.uknottingham.ac.uk This technology is increasingly being integrated into biocatalytic processes for the synthesis of valuable chemicals. mdpi.com

Various materials have been employed as supports for enzyme immobilization, including polysaccharides, magnetic particles, and synthetic polymers. mdpi.comnottingham.ac.uk The methods of immobilization are diverse and include covalent bonding, entrapment in a gel matrix, and adsorption onto a carrier. nottingham.ac.uknih.gov For instance, enzymes can be covalently attached to supports functionalized with groups like epoxides or aldehydes, leading to stable and reusable biocatalysts. nih.gov

In the context of 5-aminopentanoic acid (also known as 5-aminovalerate or 5AVA) production, immobilized enzymes have been shown to be effective. For example, the use of L-lysine α-oxidase immobilized on a solid support has been demonstrated to produce 13.4 g/L of 5AVA. nih.gov Furthermore, the development of high-throughput enzyme immobilization platforms allows for the rapid screening and optimization of immobilized biocatalysts, integrating protein engineering with immobilization strategies to enhance enzyme performance. nih.govresearchgate.net This approach enables the selection of enzyme variants that exhibit high activity and stability when attached to a support, which is crucial for developing efficient industrial bioprocesses. nih.govresearchgate.net The immobilization of microorganisms that produce the desired enzyme is another strategy, where the whole cell acts as the biocatalyst, potentially simplifying the process by eliminating the need for enzyme purification. google.com

Recombinant Microbial Strain Development for 5-Aminopentanoic Acid Synthesis

The development of recombinant microbial strains has emerged as a promising and sustainable method for the production of 5-aminopentanoic acid from renewable feedstocks. nih.govnih.gov Metabolic engineering of microorganisms, particularly Escherichia coli and Corynebacterium glutamicum, has been a primary focus for enhancing the biosynthesis of 5-aminopentanoic acid. nih.govnih.govnih.gov These strategies involve the introduction of heterologous genes and the modification of native metabolic pathways to channel precursors towards the desired product. nottingham.ac.ukresearchgate.net

Several biosynthetic pathways have been engineered in E. coli for 5-aminopentanoic acid production. One approach involves the conversion of L-lysine to 5-aminopentanoic acid. For example, the expression of genes from Pseudomonas putida, namely davA (encoding δ-aminovaleramidase) and davB (encoding lysine (B10760008) 2-monooxygenase), in E. coli has been shown to produce 3.6 g/L of 5-aminopentanoic acid from L-lysine. nih.govewha.ac.kr Another artificial pathway established in E. coli utilizes an L-lysine α-oxidase from Scomber japonicus, an α-ketoacid decarboxylase from Lactococcus lactis, and an aldehyde dehydrogenase from E. coli to convert L-lysine to 5-aminopentanoic acid, achieving a titer of 52.24 g/L in fed-batch biotransformation. nih.gov

To further improve production, various genetic modifications have been implemented. These include the knockout of genes that lead to byproduct formation, such as the lysine decarboxylase gene (cadA), and the overexpression of genes that enhance precursor supply or cofactor regeneration. nih.gov For instance, overexpressing a catalase to decompose the hydrogen peroxide byproduct of the L-lysine α-oxidase reaction has been shown to improve cell growth and product yield. nih.gov The development of these engineered strains provides a foundation for the industrial-scale bio-based production of 5-aminopentanoic acid. nih.govgtp-bioways.comdntb.gov.ua

| Strain | Key Genes Expressed | Substrate | Product Titer | Reference |

| E. coli WL3110 | davA, davB from P. putida | L-lysine | 3.6 g/L | nih.govewha.ac.kr |

| E. coli | L-lysine α-oxidase, α-ketoacid decarboxylase, aldehyde dehydrogenase | L-lysine | 52.24 g/L | nih.gov |

| E. coli XQ56 | davA, davB from P. putida | Glucose | 0.5 g/L | nih.gov |

Chemical Reactivity and Derivatization Studies of 5-Aminopentanoic Acid

Oxidation and Reduction Pathways

The oxidation and reduction of 5-aminopentanoic acid involve transformations at its carboxylic acid and amino functional groups, as well as its carbon backbone. Oxidation reactions often lead to the formation of carbonyl compounds or the removal of the amino group, while reduction reactions typically target the carboxylic acid function.

In biological systems, 5-aminopentanoic acid can be formed through the oxidation of precursors. For instance, the cyclic imine 1-piperideine (B1218934) is oxidized in the brain to produce 5-aminopentanoic acid. ebi.ac.uk This suggests the existence of enzymatic pathways capable of acting on the carbon-nitrogen bond. The general principles of amino acid oxidation involve processes like transamination followed by oxidative decarboxylation of the resulting α-keto acid. youtube.comlibretexts.org

The reduction of the carboxylic acid group in 5-aminopentanoic acid would yield 5-amino-1-pentanol. While specific studies on the direct reduction of 5-aminopentanoic acid were not prominent in the search results, the reduction of carboxylic acids to alcohols is a fundamental transformation in organic synthesis. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). google.com Conversely, the oxidation of the carbon chain can be considered in the context of hydrocarbon oxidation, where alkanes are the most reduced form and alkynes are the most oxidized. libretexts.org

Nucleophilic Substitution Reactions Involving the Amino Group

The amino group of 5-aminopentanoic acid possesses a lone pair of electrons, making it a potent nucleophile. vaia.comsavemyexams.com This nucleophilicity allows it to participate in a variety of substitution reactions. A prominent example is the intramolecular nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the carboxylic acid group within the same molecule. vaia.comchegg.com This reaction results in the formation of a stable, cyclic amide known as a lactam. vaia.comchegg.com Specifically, the cyclization of 5-aminopentanoic acid yields piperidin-2-one (also known as δ-valerolactam). nih.govguidechem.com

The general mechanism for this intramolecular reaction involves the nucleophilic amino group attacking the carbonyl carbon, followed by the elimination of a water molecule. vaia.com This type of reaction is fundamental in organic chemistry and is responsible for the formation of various cyclic structures.

Furthermore, the amino group of 5-aminopentanoic acid can also participate in intermolecular nucleophilic substitution reactions. For instance, it can react with alkyl halides. However, such reactions can often lead to multiple substitutions, resulting in the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the initially formed primary amine is also nucleophilic. libretexts.orgchemguide.co.uk To control this, specific synthetic strategies, such as using a large excess of the amine or employing protecting groups, are often necessary. libretexts.orgsavemyexams.com

Peptide Synthesis and Amidation Reactions

5-Aminopentanoic acid is a valuable building block in peptide synthesis and amidation reactions. sigmaaldrich.comsigmaaldrich.com Its structure, containing both an amino and a carboxylic acid group, allows it to be incorporated into peptide chains. It is commercially available for this purpose. sigmaaldrich.comsigmaaldrich.com

In peptide synthesis, amino acids are linked together via amide bonds, also known as peptide bonds. nih.gov This is typically achieved through a condensation reaction between the carboxyl group of one amino acid and the amino group of another. 5-aminopentanoic acid, being a δ-amino acid, can be used to introduce a longer, more flexible linker into a peptide sequence compared to the naturally occurring α-amino acids. For example, it has been utilized as a linker for the cyclization of β-dipeptides. nih.gov

The synthesis of peptides and amides involving 5-aminopentanoic acid generally follows standard peptide coupling protocols. These methods often involve the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by an amino group. The formation of an amide bond between 5-aminopentanoic acid and another amino acid or amine is a key step in creating these derivatives. The resulting peptide or amide can have unique conformational properties due to the flexibility of the five-carbon chain of the 5-aminopentanoic acid residue. nih.gov Additionally, derivatives of 5-aminopentanoic acid have been incorporated into more complex molecules, such as in the metabolism of the chemotherapy drug irinotecan, which forms a 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin metabolite. wikipedia.org

Intramolecular Cyclization to Form δ-Valerolactam and Related Heterocycles

The intramolecular reaction between the terminal amino and carboxylic acid groups of 5-aminopentanoic acid is a fundamental transformation that leads to the formation of a six-membered cyclic amide, piperidin-2-one, commonly known as δ-valerolactam. wikipedia.org This process, an intramolecular condensation or lactamization, involves the elimination of a water molecule and is a key method for synthesizing lactams. byjus.comresearchgate.net

The cyclization is an equilibrium process that can be influenced by reaction conditions. In biological systems, for instance, the conversion of 5-aminovalerate (the conjugate base of the acid) to δ-valerolactam is significantly affected by pH; alkaline conditions favor the formation of the lactam, while acidic conditions favor the open-chain amino acid. nih.gov In chemical synthesis, thermal conditions are often employed to drive the dehydration. The reaction is typically performed by heating the amino acid, often in a high-boiling solvent or neat, to facilitate the removal of water and shift the equilibrium toward the cyclic product. The direct cyclization of the zwitterionic form of the amino acid under dilute conditions has also been proposed as a viable pathway. researchgate.net

While 5-aminopentanoic acid is the direct precursor to δ-valerolactam, related amino acids can be used to form other heterocyclic systems. For example, 5-aminovaleric acid has been employed as a flexible linker in the synthesis of cyclic dipeptides, creating larger, more complex ring structures. nih.gov The resulting δ-valerolactam is itself a significant synthetic intermediate. guidechem.com

Below is a table of properties for the key compounds in this transformation.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 5-Aminopentanoic Acid | 5-aminopentanoic acid | C₅H₁₁NO₂ | 117.15 | Solid | 157.5 |

| δ-Valerolactam | Piperidin-2-one | C₅H₉NO | 99.13 | White to yellowish solid | 38-40 |

Data sourced from references guidechem.comnih.govsigmaaldrich.com.

Reactions with Advanced Reagents for Complex Molecular Architectures (e.g., precursors for antibiotics)

Beyond its cyclization to δ-valerolactam, 5-aminopentanoic acid serves as a versatile starting material for the construction of more elaborate molecular structures, including naturally occurring alkaloids and pharmacologically active agents. Its bifunctional nature allows it to be incorporated into multi-step syntheses that utilize advanced reagents and methodologies to build molecular complexity.

A notable example is the use of 5-aminovaleric acid as a starting material in the total synthesis of the alkaloid lycoposerramine Z. sigmaaldrich.com Alkaloids are a diverse class of naturally occurring compounds, many of which are derived from amino acid precursors and exhibit significant biological activity. youtube.comlibretexts.org The synthesis of such complex targets from a simple linear precursor like 5-aminovaleric acid demonstrates its utility as a foundational building block in advanced organic synthesis.

Furthermore, the direct product of its cyclization, δ-valerolactam, is a valuable intermediate for preparing complex molecules. For instance, δ-valerolactam is an intermediate in the synthesis of Cenicriviroc, an experimental drug candidate for the treatment of HIV infection. guidechem.com This highlights an important synthetic pathway: the initial, simple cyclization of 5-aminopentanoic acid provides a stable heterocyclic scaffold (the piperidone ring) that can be further functionalized and elaborated into a complex pharmaceutical agent. guidechem.comnih.gov While some derivatives of other amino acids, such as 5-aminoorotic acid, have been investigated for direct antibacterial properties, the primary value of 5-aminopentanoic acid in this context is as a precursor for more complex structures. nih.gov

The following table summarizes the types of complex molecular architectures derived from 5-aminopentanoic acid and its cyclized product.

| Precursor | Type of Complex Molecule | Specific Example | Significance |

| 5-Aminovaleric Acid | Alkaloid | Lycoposerramine Z | Total synthesis of a natural product. sigmaaldrich.com |

| 5-Aminovaleric Acid | Cyclic Peptides | β-Ala-β-Ala dipeptide linker | Building block for complex peptide structures. nih.gov |

| δ-Valerolactam | Pharmaceutical Intermediate | Cenicriviroc | Experimental drug for HIV treatment. guidechem.com |

Theoretical and Computational Chemistry Investigations of 5 Aminopentanoic Acid

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical calculations offer deep insights into the fundamental electronic characteristics of molecules like 5-aminopentanoic acid. Through the application of sophisticated theoretical models, it is possible to quantify various descriptors that govern the molecule's behavior in chemical reactions.

Ab Initio and Density Functional Theory (DFT) Methodologies for Energetics

The energetic properties of 5-aminopentanoic acid can be investigated using a variety of computational methods. Ab initio and Density Functional Theory (DFT) are two of the most prominent approaches in quantum chemistry. sigmaaldrich.com Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. sigmaaldrich.com DFT, on the other hand, utilizes the electron density to determine the energy and other properties of a system, often providing a good balance between accuracy and computational cost. redalyc.org

Computational Prediction and Analysis of Electronic Structure Descriptors

From the fundamental outputs of quantum chemical calculations, a range of electronic structure descriptors can be derived. These descriptors provide a quantitative measure of the molecule's reactivity and electronic behavior.

Ionization energy (IE) is the minimum energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. These properties are fundamental indicators of a molecule's ability to participate in redox reactions. The vertical ionization energy of 5-aminopentanoic acid has been experimentally determined to be 9.4 eV using photoelectron spectroscopy. nist.gov

Computationally, IE and EA can be estimated through various methods, including the energy difference between the neutral and ionic species (ΔSCF method). schrodinger.com According to Koopmans' theorem, within the Hartree-Fock approximation, the IE and EA can be approximated by the negative of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. nih.gov More accurate methods, such as the G0W0 method, can also be employed for the precise calculation of IE and EA. scm.com For other amino acids, DFT has been used to calculate these properties, showing, for example, that lysine (B10760008) and alanine (B10760859) have low ionization potentials, making them good electron donors. researchgate.net

Table 1: Experimentally Determined Ionization Energy of 5-Aminopentanoic Acid

| Property | Value (eV) | Method |

| Vertical Ionization Energy | 9.4 | Photoelectron Spectroscopy nist.gov |

Note: Computationally predicted values for the electron affinity of 5-aminopentanoic acid were not found in the surveyed literature.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are powerful concepts in understanding chemical reactivity within the framework of DFT. redalyc.org

Electronegativity (χ) , the ability of a molecule to attract electrons, is defined as the negative of the chemical potential. ias.ac.in It can be approximated as the average of the ionization energy and electron affinity: χ ≈ (IE + EA) / 2.

Chemical Hardness (η) represents the resistance of a molecule to a change in its electron distribution. ias.ac.in It is calculated as half the difference between the ionization energy and electron affinity: η ≈ (IE - EA) / 2. A large HOMO-LUMO gap is indicative of a hard molecule, while a small gap suggests a soft molecule. ias.ac.in

Electrophilicity Index (ω) measures the stabilization in energy when the system acquires an additional electronic charge from the environment. redalyc.org It is defined as ω = μ²/2η = χ²/2η, where μ is the chemical potential (μ = -χ).

These indices provide a quantitative basis for the Hard and Soft Acids and Bases (HSAB) principle, which describes the patterns of reactivity between different chemical species. ias.ac.in While specific calculated values for these descriptors for 5-aminopentanoic acid are not present in the reviewed literature, the theoretical framework is well-established. nih.govarxiv.org

Table 2: Theoretical Definitions of Global Reactivity Descriptors

| Descriptor | Formula |

| Electronegativity (χ) | χ ≈ (IE + EA) / 2 |

| Chemical Hardness (η) | η ≈ (IE - EA) / 2 |

| Electrophilicity Index (ω) | ω = χ² / (2η) |

The distribution of charge within a molecule is described by its electric moments, primarily the dipole and quadrupole moments, while the molecule's response to an external electric field is quantified by its polarizability.

Dipole Moment is a measure of the separation of positive and negative charges in a molecule.

Quadrupole Moment describes a more complex charge distribution, significant in molecules with higher symmetry.

Dipole Polarizability indicates how easily the electron cloud of a molecule can be distorted by an electric field.

These properties are crucial for understanding intermolecular interactions. For instance, electronic properties such as polarizability have been shown to correlate with steric factors in amino acids. nih.gov While specific computed values for the electric moments and polarizability of 5-aminopentanoic acid were not found, these properties can be reliably calculated using ab initio and DFT methods. nih.gov

Conformational Analysis and Potential Energy Surfaces

The biological function and chemical reactivity of flexible molecules like 5-aminopentanoic acid are intrinsically linked to their three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.net

By systematically changing key dihedral angles and calculating the corresponding energy, a PES can be constructed. researchgate.net This allows for the identification of local and global energy minima, which correspond to the most stable conformers. Computational studies on related amino acids and peptides have successfully used methods like ab initio calculations to explore their conformational space and understand the factors governing their folding preferences. researchgate.netresearchgate.net For example, such analyses have revealed the preference for specific helical structures in oligomers of related ϵ-amino acids. researchgate.net A detailed PES for 5-aminopentanoic acid, which would reveal its intrinsic conformational preferences, would require specific computational investigation.

Relaxed Electronic Potential Energy Surfaces for Protonated Species

A relaxed potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. researchgate.netnus.edu.sg For the protonated form of 5-aminopentanoic acid (as found in the hydroiodide salt), the PES is particularly important for understanding processes like proton transfer and conformational changes. researchgate.net The "relaxed" aspect means that for each point on the surface defined by certain fixed coordinates (like bond rotation angles), all other geometric parameters are optimized to their lowest energy state. researchgate.net

Computational studies can generate these surfaces, revealing the energy barriers between different conformations and identifying the most likely pathways for conformational transitions. researchgate.net For protonated 5-aminopentanoic acid, the PES would map the energy changes associated with the rotation around the C-C single bonds and the interactions between the protonated amine (-NH3+) and the carboxylic acid (-COOH) group. The lowest points on this surface correspond to the stable conformations identified in the conformational analysis.

Analysis of Internal Rotational Barriers and Molecular Dynamics

The energy barriers that separate different conformations on the potential energy surface are known as internal rotational barriers. nih.gov The magnitude of these barriers dictates the rate at which the molecule can convert between its various shapes. For a flexible molecule like 5-aminopentanoic acid, rotations around the central C-C bonds are key dynamic processes. stanford.edu

Molecular dynamics (MD) simulations provide a way to study these dynamic motions over time. rsc.org By simulating the movements of every atom in the molecule, MD can reveal how 5-aminopentanoic acid flexes, bends, and tumbles in solution. These simulations show that the molecule is not static but is constantly exploring different conformations. The frequency and nature of these motions are governed by the internal rotational barriers and the interactions with surrounding solvent molecules. stanford.edu For instance, studies on similar molecules show that internal bond rotation can be a significant factor influencing molecular reorientation. stanford.edu

Thermodynamic Properties and Solution Interactions

The thermodynamic properties of 5-aminopentanoic acid govern its stability, solubility, and interactions in different environments. These properties are critical for its application in various chemical and biological systems.

Evaluation of Thermodynamic Functions

Thermodynamic functions provide quantitative data on the energy and stability of 5-aminopentanoic acid. Key parameters include enthalpy, entropy, and Gibbs free energy, which are essential for predicting the spontaneity of chemical processes. chemeo.com The National Institute of Standards and Technology (NIST) provides experimental data for the condensed phase of 5-aminopentanoic acid (also known as 5-aminovaleric acid). nist.gov

These values are fundamental for chemical engineering calculations and for understanding the energetic landscape of the molecule. For example, the enthalpy of formation indicates the energy released or absorbed when the compound is formed from its constituent elements in their standard states. nist.gov

Table 1: Thermodynamic Properties of 5-Aminopentanoic Acid (Solid Phase)

| Property | Value | Units |

|---|---|---|

| Standard Molar Enthalpy of Combustion (ΔcH°solid) | -2994.4 ± 1.2 | kJ/mol |

| Standard Molar Enthalpy of Formation (ΔfH°solid) | -593.3 | kJ/mol |

| Molar Heat Capacity (Cp,solid) at 298.15 K | 179.91 | J/mol·K |

Data sourced from the NIST Chemistry WebBook. nist.gov

Homotactic and Heterotactic Interaction Coefficients in Aqueous Solutions

Solute-Solute and Solute-Solvent Interaction Studies in Solution Thermodynamics

The behavior of 5-aminopentanoic acid in solution is determined by a balance of solute-solute and solute-solvent interactions. okstate.edu In aqueous solutions, the charged zwitterionic groups (-NH3+ and -COO-) interact strongly with polar water molecules, while the aliphatic hydrocarbon chain (-(CH2)4-) engages in hydrophobic interactions. scielo.org.co

Studies on α,ω-amino acids like 5-aminopentanoic acid show that solute-solvent interactions are significant, as indicated by viscosity measurements. scielo.org.co The magnitude of these interactions increases with the length of the hydrocarbon chain, suggesting a greater structuring of water molecules around the nonpolar part of the molecule. scielo.org.co The presence of electrolytes, such as the iodide from the hydroiodide salt, further complicates these interactions. researchgate.net Studies on other amino acids in sodium iodide solutions have shown that the salt can influence the solubility and stability of the amino acid through complex interactions between the ions and the zwitterionic solute. researchgate.net These solute-solvent and solute-solute interactions are fundamental to processes like protein folding and solubility. nih.govresearchgate.netnih.gov

Proton Transfer Mechanisms and Vibrational Spectroscopy Interpretations

Proton transfer is a fundamental reaction in chemistry, involving the movement of a proton (H+) from one part of a molecule to another or between molecules. masterorganicchemistry.com In 5-aminopentanoic acid, the presence of both an acidic (carboxylic acid) and a basic (amine) group within the same molecule allows for the study of intramolecular proton transfer.

Investigation of Dynamic Excess Proton Storage between Functional Groups

Recent research has explored 5-aminopentanoic acid as a benchmark substrate for understanding how excess protons are stored and shared between its primary amine and carboxylic acid terminal groups. aip.org This process is crucial as the binding of excess protons often precedes proton transfer reactions. aip.org

The storage of an excess proton in 5-aminopentanoic acid leads to the formation of an intramolecular proton bond. aip.org This bond is not static; rather, it is characterized by dynamic fluctuations, giving the molecule a fluxional structure. aip.org This dynamic nature is a key aspect of how the molecule accommodates and shares the excess proton between its two functional ends.

Ab initio Molecular Dynamics (AIMD) calculations have been instrumental in providing a microscopic understanding of this process. aip.org These simulations have accurately reproduced the experimental observations, confirming the dynamic character of the proton bond. aip.org The findings highlight the challenges in quantum modeling of such systems due to the charge delocalization features that arise from excess proton binding. aip.org

Computational Vibrational Analysis for Spectroscopic Signatures

Vibrational spectroscopy, which includes infrared (IR) spectroscopy, is a powerful technique for probing molecular structure and dynamics. chemrxiv.org Computational methods are frequently employed to aid in the interpretation of experimental vibrational spectra. researchgate.net

For 5-aminopentanoic acid, the dynamic nature of the intramolecular proton bond results in broad and complex bands in its vibrational spectrum. aip.org AIMD simulations have been shown to reproduce these features with remarkable accuracy. aip.org This synergy between experimental spectroscopy and computational analysis is crucial for rationalizing the spectral signatures of protonated 5-aminopentanoic acid and its isotopologues. aip.org

The analysis of vibrational frequencies helps to identify the specific motions of atoms and functional groups within the molecule. For instance, the antisymmetric OCO stretching, NH2 bending, and NH stretching modes are particularly informative about the hydrogen-bonding interactions between the carboxylate and amine groups. chemrxiv.org

Table 1: Key Computational and Experimental Approaches

| Technique | Application to 5-Aminopentanoic Acid | Key Insights |

| Ab initio Molecular Dynamics (AIMD) | Simulating the dynamics of protonated 5-aminopentanoic acid. aip.org | Revealed the dynamic and fluxional nature of the intramolecular proton bond. aip.org |

| Infrared Ion Spectroscopy | Experimental measurement of the vibrational spectra of protonated 5-aminopentanoic acid. aip.org | Provided experimental data that validates the accuracy of AIMD simulations. aip.org |

| Computational Vibrational Analysis | Calculating and assigning vibrational frequencies to specific molecular motions. researchgate.net | Aids in the detailed interpretation of complex experimental spectra. aip.orgresearchgate.net |

Mechanistic Biochemical and Biological Research on 5 Aminopentanoic Acid

Neurotransmitter System Modulation and Receptor Interactions

The primary interest in 5-aminopentanoic acid stems from its structural similarity to GABA, which allows it to interact with the GABAergic system, a critical component of inhibitory neurotransmission in the central nervous system.

Mechanism of Interaction with GABA Receptors

5-Aminopentanoic acid (also known as 5-aminovaleric acid or δ-aminovaleric acid, delta-AVA) functions by directly interacting with GABA receptors. These receptors are broadly classified into two main types: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G protein-coupled receptors. wikipedia.org The mechanism of action for 5-aminopentanoic acid involves binding to these receptor sites.

Studies on isolated guinea-pig ileum myenteric plexus preparations have shown that 5-aminopentanoic acid interacts with both GABA-A and GABA-B receptors. Its effect on GABA-A receptors is demonstrated by its ability to produce transient contractions that are abolished by the GABA-A receptor channel blocker picrotoxin. Furthermore, cross-desensitization is observed between the contractile effects of 5-aminopentanoic acid and GABA, indicating they act on the same receptor site. At GABA-B receptors, it has been shown to antagonize the effects of the selective GABA-B agonist, baclofen (B1667701). This dual interaction suggests a complex modulatory role, where it can elicit a direct, albeit weak, agonist response at GABA-A receptors while potentially acting as an antagonist at GABA-B receptors. ebi.ac.uk

Weak GABA Agonist Activity and Binding Kinetics

5-Aminopentanoic acid is consistently described as a weak GABA agonist. ebi.ac.uk Its potency is significantly lower than GABA itself. Research on rat cortical membranes provides specific insights into its binding affinity. In competitive binding assays against [3H]-(-)-baclofen, a GABA-B receptor agonist, 5-aminopentanoic acid (delta-AVA) displaced the radioligand with a notable inhibitory concentration.

Specifically, delta-AVA exhibited an IC50 value of 11.7 µM at GABA-B receptors. In the same study, it was noted that delta-AVA was approximately equally potent at both GABA-A and GABA-B receptors. nih.gov This suggests that while it interacts with both major GABA receptor types, its affinity is in the micromolar range, substantiating its classification as a weak agonist compared to endogenous ligands. Functional studies have shown that at concentrations of 1 mM, it can mimic the effects of the GABA-B agonist baclofen in certain assays, yet in others, it acts as a weak antagonist. nih.gov

| Receptor Target | Parameter | Value | Assay/System | Source |

|---|---|---|---|---|

| GABA-B | IC50 | 11.7 µM | [3H]-(-)-baclofen displacement in rat cortical membranes | nih.gov |

| GABA-A | Relative Potency | Approximately equal to GABA-B potency | Comparison in rat cortical membranes | nih.gov |

| GABA-A | Observed Effect | Transient Contraction | Unstimulated guinea-pig ileum (0.1-3 mM) | ebi.ac.uk |

| GABA-B | Observed Effect | Antagonism of baclofen-induced relaxation | Unstimulated guinea-pig ileum | ebi.ac.uk |

Influence on Neurotransmission Pathways and Molecular Regulation

The influence of 5-aminopentanoic acid on neurotransmission is deeply connected to its metabolic pathways within the brain. Research in mice has shown that intraperitoneal injection of its precursor, the cyclic imine 1-piperideine (B1218934), leads to measurable quantities of 5-aminopentanoic acid in the brain. ebi.ac.uk This indicates that 1-piperideine can cross the blood-brain barrier and is subsequently oxidized to form 5-aminopentanoic acid directly within the central nervous system. ebi.ac.uk

Metabolic Pathways and Biological Roles

Beyond its direct interactions with neurotransmitter receptors, 5-aminopentanoic acid is a recognized metabolite with specific roles in broader biological processes, particularly amino acid metabolism.

Role as a Mammalian Metabolite and its Biological Significance

5-Aminopentanoic acid is a naturally occurring mammalian metabolite. ebi.ac.uk It is primarily known as a product of L-lysine degradation. nih.gov The metabolic pathways can involve the intermediate cadaverine (B124047), a diamine produced during the putrefaction of animal tissues, which can then be metabolized to 5-aminopentanoic acid via the intermediate 1-piperideine. ebi.ac.uk This compound has been identified in various human biofluids, including saliva.

Its biological significance is twofold. First, as a structural homologue of GABA, its presence in the brain contributes to the pool of endogenous molecules that can modulate inhibitory neurotransmission. ebi.ac.uk Second, its levels in biofluids can be indicative of certain physiological or pathological states. For instance, elevated levels may suggest bacterial overgrowth or tissue necrosis, stemming from the production of its precursor, cadaverine.

Involvement in Amino Acid Metabolism Research

Research into amino acid metabolism has clarified the position of 5-aminopentanoic acid within the broader network of biochemical conversions. It is a key intermediate in the aminovalerate pathway of L-lysine catabolism, particularly well-studied in microorganisms like Pseudomonas putida, where lysine (B10760008) is converted to 5-aminovalerate and then further degraded to glutarate. nih.gov

In mammals, lysine catabolism is complex, proceeding via two main routes: the saccharopine pathway (predominant in extracerebral tissues) and the pipecolate pathway (predominant in the adult brain). The cadaverine pathway, which leads to 5-aminopentanoic acid, represents another route for lysine degradation. nih.gov As previously mentioned, a key aspect of its involvement in amino acid metabolism is its role as a substrate for the pyridoxal (B1214274) phosphate-dependent enzyme 4-aminobutyrate:2-oxoglutarate aminotransferase (GABA-T). ebi.ac.uknih.gov This enzyme facilitates the transfer of an amino group from an omega-amino acid, like 5-aminopentanoic acid or GABA, to 2-oxoglutarate, producing L-glutamate and a semialdehyde. This positions 5-aminopentanoic acid at an intersection between the catabolism of the essential amino acid lysine and the primary inhibitory neurotransmitter GABA.

Gut Microbiota Interactions and Responses to Dietary Changes

5-Aminopentanoic acid, also known as 5-aminovaleric acid (5-AVA), is a significant metabolite in the context of gut microbiota interactions. It is primarily produced through the bacterial catabolism of the essential amino acid L-lysine. hmdb.ca The gut microbiome possesses sophisticated pathways to break down L-lysine, utilizing it as a source of carbon, nitrogen, and energy, which leads to the formation of 5-aminopentanoic acid.

Two primary microbial pathways for L-lysine degradation culminate in 5-aminopentanoic acid. The first involves the direct conversion of L-lysine to the diamine cadaverine. This reaction is often induced by acidic conditions and an excess of lysine. Cadaverine is then further metabolized to 5-aminopentanal, which is subsequently oxidized to form 5-aminopentanoic acid. A second major route is the aminovalerate pathway, observed in bacteria like Pseudomonas putida, which also catabolizes L-lysine to 5-aminopentanoic acid.

The production of 5-aminopentanoic acid by the gut microbiota can be influenced by dietary changes, particularly variations in protein intake. High-protein diets can lead to increased levels of amino acid fermentation products, including 5-aminopentanoic acid. nih.gov The metabolic activities of specific gut bacteria on amino acids can modulate the composition of the gut microbiota itself, suggesting that amino acids may act as prebiotics, selectively encouraging the growth of certain bacterial species. nih.gov The release of metabolites like 5-aminopentanoic acid into the intestinal lumen can impact the host's intestinal environment. nih.gov

Table 1: Microbial Pathways for 5-Aminopentanoic Acid Production

| Precursor | Key Intermediate(s) | Final Product | Notable Microorganisms |

| L-Lysine | Cadaverine, 5-Aminopentanal | 5-Aminopentanoic Acid | Various gut bacteria |

| L-Lysine | 2-Keto-6-aminocaproate | 5-Aminopentanoic Acid | Pseudomonas putida (Aminovalerate Pathway), Engineered E. coli |

Modulation of L-Carnitine Levels and Metabolic Health

Recent research has uncovered a relationship between a derivative of 5-aminopentanoic acid and L-carnitine metabolism, which has significant implications for metabolic health, particularly cardiac function. Studies have identified N,N,N-trimethyl-5-aminovaleric acid (TMAVA), a trimethylated form of 5-aminopentanoic acid derived from trimethyllysine by the gut microbiota, as a key modulator. nih.gov

L-carnitine is a crucial molecule for energy metabolism, responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation, the primary energy source for the heart. nih.govaltmedrev.com Research has shown that elevated levels of TMAVA can inhibit the biosynthesis of carnitine. nih.gov This inhibition disrupts normal fatty acid oxidation, leading to an accumulation of lipids in the myocardium. nih.gov

Mechanistically, TMAVA appears to interfere with the enzyme γ-butyrobetaine hydroxylase (BBOX), which is involved in the final step of carnitine synthesis. nih.gov By impeding this pathway, TMAVA reduces the heart's capacity to utilize fatty acids for energy, which can exacerbate cardiac hypertrophy and dysfunction, especially under conditions of a high-fat diet. nih.gov These findings highlight a direct link between a gut microbiota-derived metabolite of the 5-aminopentanoic acid family and host carnitine levels, thereby affecting cardiovascular health. nih.gov

Investigations into Polyamine Metabolite Profiles

5-Aminopentanoic acid is closely linked to the metabolism of polyamines, as it is a downstream metabolite of cadaverine. hmdb.caebi.ac.uk Cadaverine, a diamine, is formed by the decarboxylation of L-lysine, a process carried out by gut bacteria. Polyamines are known to be involved in various cellular processes, and their metabolite profiles can be indicative of certain physiological or pathological states.

The transformation of cadaverine into 5-aminopentanoic acid occurs via intermediates such as 1-piperideine. ebi.ac.uk This metabolic conversion is a key part of the putrefaction process of animal tissues, where protein hydrolysis leads to the formation of foul-smelling compounds like cadaverine. hmdb.ca The presence and concentration of 5-aminopentanoic acid in biofluids can, therefore, reflect the extent of bacterial activity and protein decomposition. hmdb.ca For instance, elevated levels of 5-aminopentanoic acid have been noted in the saliva of patients with chronic periodontitis, pointing to its potential as a biomarker for bacterial overgrowth and tissue degradation in specific contexts. hmdb.ca

Table 2: 5-Aminopentanoic Acid in Polyamine Metabolism

| Precursor Polyamine | Intermediate | Resulting Metabolite | Biological Significance |

| Cadaverine (from L-Lysine) | 1-Piperideine | 5-Aminopentanoic Acid | Product of protein putrefaction; potential biomarker for bacterial activity. hmdb.caebi.ac.uk |

Precursor Roles in Biosynthesis

While 5-aminopentanoic acid itself is a key metabolic intermediate, it is crucial to distinguish its roles from those of structurally similar molecules in major biosynthetic pathways.

Role as a Precursor in Heme and Chlorophyll Production

A common point of confusion arises from the structural similarity between 5-aminopentanoic acid and 5-aminolevulinic acid (ALA) . It is 5-aminolevulinic acid , not 5-aminopentanoic acid, that serves as the universal and committed precursor for the biosynthesis of all tetrapyrroles, including heme and chlorophyll. nih.govnih.govfrontierspecialtychemicals.com

The synthesis of heme, an essential component of hemoglobin, myoglobin, and cytochromes, begins with the condensation of glycine (B1666218) and succinyl-CoA to form ALA. frontierspecialtychemicals.comnih.govresearchgate.net This reaction is the first and rate-limiting step in the porphyrin synthesis pathway. nih.gov Similarly, in plants and cyanobacteria, the biosynthesis of chlorophyll, the primary pigment for photosynthesis, also starts with ALA. nih.govnih.gov In these organisms, ALA is synthesized from glutamate (B1630785) via a two-step process known as the C5 pathway. nih.govnih.gov

Therefore, 5-aminopentanoic acid does not directly participate as a precursor in the production of heme and chlorophyll. The critical precursor for these vital biomolecules is 5-aminolevulinic acid.

Applications in Advanced Chemical Synthesis and Materials Science Utilizing 5 Aminopentanoic Acid and Its Hydroiodide Salt

Building Block in Pharmaceutical and Bioactive Compound Synthesis

5-Aminopentanoic acid is a valuable intermediate in the creation of a variety of bioactive molecules and pharmaceutical agents. Its utility in medicinal chemistry is a subject of ongoing research and development. chemimpex.com

Synthesis of Neuroprotective Agents and Related Pharmaceuticals

While 5-aminopentanoic acid itself is a weak agonist of GABA receptors, its structural framework is of interest in the development of neurological drugs. ebi.ac.uk Research has shown that a related compound, 5-aminolevulinic acid (5-ALA), demonstrates neuroprotective effects. nih.gov Studies on rat models of Parkinson's disease and stroke have indicated that 5-ALA can partially prevent neurodegeneration by mitigating oxidative stress. nih.gov This highlights the therapeutic potential of aminolevulinic acids in neurodegenerative conditions. nih.gov Furthermore, 4-aminobenzoic acid (PABA) has been studied for its neuroprotective potential, influencing neurotransmitter activity and offering protection against oxidative damage to neuronal cells. explorationpub.com

Precursors for Antibiotics and Hydroxymethyl Dihydroisoxazole Derivatives

The versatility of 5-aminopentanoic acid extends to its role as a precursor in the synthesis of antibiotics. While specific pathways to antibiotics are part of detailed synthetic chemistry, the compound's bifunctional nature, possessing both an amino and a carboxylic acid group, makes it a suitable starting material for constructing the complex scaffolds of various therapeutic agents.

Role in the Production of Specialty Chemicals

5-Aminopentanoic acid is a key building block in the synthesis of various specialty chemicals. chemimpex.com Its applications include the production of surfactants and polymers. chemimpex.com The development of microbial cell factories for producing platform chemicals like 5-aminovaleric acid is a significant area of modern biotechnology, enabling the conversion of renewable feedstocks into valuable products.

Polymer and Advanced Materials Precursors

The utility of 5-aminopentanoic acid and its derivatives extends into the realm of materials science, where they serve as essential precursors for high-performance polymers and advanced materials like those used in solar technology.

Synthesis of Bio-based Nylons (e.g., Nylon-5, Nylon-6,5) via δ-Valerolactam

5-Aminopentanoic acid is a critical monomer for the production of biopolyamides, such as Nylon-5. researchgate.netfrontiersin.org It serves as the precursor to δ-valerolactam, a key intermediate in the synthesis of these bio-based plastics. nih.govnih.gov The bioproduction of 5-aminovalerate from renewable feedstocks like L-lysine is a sustainable alternative to petroleum-based methods. nih.gov Engineered Escherichia coli has been successfully used to produce 5-aminovalerate, which can then be converted to δ-valerolactam for the synthesis of Nylon 6,5. kribb.re.kr Research has demonstrated the feasibility of coproducing 5-aminovalerate and δ-valerolactam from L-lysine in a single biotransformation step, with the ratio of the two products being controllable by adjusting the pH. frontiersin.orgnih.gov

| Feedstock | Product(s) | Production Method | Key Findings |

| L-Lysine | 5-Aminovalerate (5AVA) | Microbial conversion using engineered E. coli | High-level conversion with titers up to 90.59 g/L. kribb.re.kr |

| L-Lysine | 5-Aminovalerate (5AVA) and δ-Valerolactam | Co-production in engineered E. coli | The ratio of 5AVA to δ-valerolactam can be controlled by pH. researchgate.netfrontiersin.org |

| 5-Aminovalerate | δ-Valerolactam | Further conversion | Used for the synthesis of Nylon 6,5. kribb.re.kr |

Applications in Perovskite Solar Cell Fabrication and Optimization

5-Aminopentanoic acid hydroiodide (5-AVAI) is utilized as a precursor in the fabrication of perovskite solar cells (PSCs). Additives are often employed in the fabrication of tin-based perovskite solar cells to address issues like the rapid oxidation of Sn2+. While research has explored the use of various amino acids and their derivatives as additives to improve the performance and stability of PSCs, specific data on this compound's direct impact is an area of ongoing investigation. For instance, L-cysteine has been used as an additive in tin-based PSCs to decrease tin oxidation and improve photovoltaic parameters. Similarly, 2-amino-5-iodobenzoic acid has been used as a passivating agent to enhance the efficiency and stability of inverted perovskite solar cells. nih.gov Aminoguanidine hydrochloride has also been shown to improve film quality and charge transportation in tin-based perovskite solar cells. researchgate.net

| Compound | Application in Perovskite Solar Cells |

| This compound | Precursor for organic-inorganic perovskite materials. |

| L-cysteine | Additive in tin-based PSCs to reduce Sn2+ oxidation. |

| 2-amino-5-iodobenzoic acid | Passivation agent to enhance efficiency and stability. nih.gov |

| Aminoguanidine hydrochloride | Additive to improve film quality and charge transport. researchgate.net |

Reagent in Complex Organic Synthesis

The precise, multi-step construction of complex molecules, particularly those isolated from natural sources, is a significant challenge in organic chemistry known as total synthesis. These endeavors drive the development of new chemical reactions and strategies. Amino acids are valuable chiral pool starting materials, providing a readily available source of defined stereochemistry. researchgate.net

5-Aminopentanoic acid has been identified as a starting material for the total synthesis of the Lycopodium alkaloid, lycoposerramine Z. sigmaaldrich.com Lycopodium alkaloids are a large family of natural products known for their intricate and diverse molecular architectures, making them compelling targets for synthetic chemists. nii.ac.jpacs.orgnih.gov

Lycoposerramine Z belongs to the phlegmarine-type of Lycopodium alkaloids, which are characterized by a cis-fused decahydroquinoline (B1201275) core structure. acs.org The total synthesis of such molecules requires a carefully planned sequence of reactions to build the complex polycyclic system with the correct relative and absolute stereochemistry. While multiple synthetic routes to lycoposerramine Z and its congeners have been published, employing varied strategies like intramolecular Michael additions or aza-Wittig reactions, the use of 5-aminopentanoic acid represents one of the diverse approaches to accessing these complex natural products. sigmaaldrich.comacs.orgrsc.org The bifunctionality of 5-aminopentanoic acid allows it to be incorporated into a synthetic sequence to form a key part of the nitrogen-containing heterocyclic core of the target alkaloid.

Table 2: Featured Alkaloid Synthesis

| Target Molecule | Alkaloid Class | Key Structural Feature | Role of 5-Aminopentanoic Acid |

|---|

This table highlights the specific application of 5-aminopentanoic acid in the synthesis of a complex natural product. sigmaaldrich.comacs.org

Emerging Research Areas and Future Perspectives on 5 Aminopentanoic Acid Hydroiodide

Exploration of Novel Derivatization and Functionalization Strategies

The bifunctional nature of 5-aminopentanoic acid (5-AVA), featuring both a carboxylic acid and a primary amine group, makes it a highly versatile building block for chemical synthesis. rsc.orgnih.gov Researchers are actively exploring various derivatization and functionalization strategies to create novel molecules with tailored properties.

One of the most prominent areas of derivatization is in peptide synthesis . chemrxiv.orgrsc.orgnih.gov As an amino acid, 5-AVA can be coupled with other amino acids to form dipeptides or be incorporated into larger peptide chains using standard solid-phase or solution-phase synthesis methods. chemrxiv.orgnih.gov These synthetic peptides can be designed to self-assemble into complex nanostructures, such as nanotubes, which have potential applications in biomaterials and drug delivery. chemrxiv.org

Furthermore, 5-AVA is utilized as a flexible linker or spacer molecule . chemrxiv.orgnih.gov Its five-carbon chain can be used to connect different functional moieties. For instance, it has been evaluated as a linker for the cyclization of β-dipeptides, a strategy used to create conformationally constrained peptides for studying biological interactions. nih.gov This approach is crucial for designing molecules that mimic the structure of natural peptides and proteins. nih.gov The compound also serves as a starting material in the total synthesis of complex natural products, such as the alkaloid lycoposerramine Z. chemrxiv.org

Future research in this area is focused on creating more complex derivatives for a wider range of applications, including the development of novel polymers and for use in epitope mapping and the design of synthetic vaccines. rsc.orgresearchgate.net

Advanced Spectroscopic and Mechanistic Studies of its Interactions

A significant area of research for 5-aminopentanoic acid hydroiodide is its use as an additive or structural component in metal halide perovskites for photovoltaic applications. researchgate.netmdpi.com Advanced spectroscopic techniques are being employed to unravel the mechanistic details of its interactions within the perovskite crystal lattice.

Mechanism of Interaction: The primary roles of 5-AVAI in perovskites are as a surface passivating agent and a spacer cation for creating lower-dimensional structures. nih.govrsc.org

Spacer Cation: The 5-AVA cation can be incorporated into the 3D perovskite structure to engineer its dimensionality. nih.govmdpi.com By inserting these larger organic cations between the lead-halide octahedral layers, the 3D structure can be tailored into mixed-dimensional or purely two-dimensional (2D) layered perovskites. rsc.orgnih.govresearchgate.net These 2D structures, often described by the formula (5-AVA)₂(MA)n-₁PbₙX₃ₙ₊₁, exhibit different electronic properties and often possess greater intrinsic stability compared to their 3D counterparts. researchgate.net The hydrophobic nature of the organic spacer can also act as a barrier against moisture.

Spectroscopic and Analytical Evidence: Researchers utilize a suite of advanced analytical tools to study these effects:

X-Ray Diffraction (XRD): XRD patterns are used to confirm the incorporation of 5-AVA into the perovskite lattice and to identify the formation of 2D or mixed-dimensional phases. researchgate.netresearchgate.net The appearance of new diffraction peaks at low angles is a characteristic signature of layered perovskite formation.

Time-Resolved Photoluminescence (TRPL): TRPL measurements provide direct evidence of defect passivation. rsc.orgresearchgate.net Perovskite films treated with 5-AVAI often show longer photoluminescence lifetimes, indicating that charge carriers remain in their excited state for longer before recombining, which is a hallmark of reduced defect density. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD): In derivatization studies, techniques like NMR and CD are used to probe the conformation of cyclic peptides and other derivatives containing the 5-AVA linker. nih.gov

These detailed mechanistic studies are crucial for the rational design of additives and spacer cations to achieve highly efficient and stable perovskite solar cells. rsc.orgresearchgate.net

Optimization of Biotechnological Production and Sustainable Routes

As the applications for 5-aminopentanoic acid expand, so does the demand for its sustainable production. The parent molecule, 5-AVA, is a valuable C5 platform chemical for producing bio-based polymers like Nylon 5. researchgate.net Consequently, significant research has focused on developing biotechnological and green chemistry routes to replace traditional petroleum-based synthesis.

Biotechnological Production from Lysine (B10760008): The most well-studied biotechnological routes involve the conversion of L-lysine, an abundant and renewable amino acid, using engineered microorganisms like Escherichia coli and Pseudomonas putida. researchgate.netebi.ac.uk Several distinct enzymatic pathways have been developed.

| Pathway Name | Key Enzymes | Organism(s) | Description |

| Aminovalerate Pathway | Lysine 2-monooxygenase (DavB), 5-Aminovaleramidase (DavA) | Pseudomonas putida | This native pathway converts L-lysine to 5-AVA via 5-aminovaleramide. The operon responsible is induced by 5-AVA itself. researchgate.netebi.ac.uk |

| Cadaverine (B124047) Pathway | L-Lysine decarboxylase (LdcC), Putrescine transaminase (PatA), γ-aminobutyraldehyde dehydrogenase (PatD) | E. coli | L-lysine is first decarboxylated to cadaverine, which is then converted through several steps to 5-AVA. researchgate.net |

| Lysine α-Oxidase Pathway | L-Lysine α-oxidase (RaiP) | Scomber japonicus (fish), Trichoderma viride (fungus) | RaiP catalyzes the oxidative deamination of L-lysine to 2-keto-6-aminocaproate (2K6AC). 2K6AC then spontaneously converts to 5-AVA, a process that can be mediated by the H₂O₂ byproduct. researchgate.net |

| Artificial Synthetic Pathway | L-Lysine α-oxidase (RaiP), α-Ketoacid decarboxylase (KivD), Aldehyde dehydrogenase (PadA), Catalase (KatE) | Engineered E. coli | This fully enzymatic cascade uses RaiP to form 2K6AC, which is then decarboxylated by KivD and oxidized by PadA to yield 5-AVA. Catalase is co-expressed to safely decompose the H₂O₂ byproduct. researchgate.net |

These bio-based methods offer a promising route to produce 5-AVA from renewable feedstocks. researchgate.netresearchgate.net Research is ongoing to improve titers and yields to make the process commercially viable.

Sustainable Chemical Synthesis: In addition to biosynthesis, green chemistry approaches are being explored. One such strategy involves the synthesis of (R)-4-aminopentanoic acid, a related γ-amino acid, from levulinic acid. nih.gov Levulinic acid is a key platform chemical that can be derived directly from biomass. This route uses an engineered glutamate (B1630785) dehydrogenase enzyme in a dual-enzyme system with formate (B1220265) dehydrogenase, using ammonia (B1221849) as the nitrogen source and producing only inorganic carbonate as a by-product, representing a process with high atom economy. nih.gov Such enzymatic and chemo-enzymatic strategies highlight a sustainable future for the production of 5-AVA and its derivatives.

Expansion of Applications in Novel Functional Materials and Catalysis

The unique properties of this compound and its parent molecule are driving their application in a new generation of functional materials.

Functional Materials: The most significant application to date is in the field of perovskite optoelectronics . tcichemicals.comwikipedia.org As detailed in section 6.2, 5-AVAI is used as a multifunctional additive to create highly stable and efficient perovskite solar cells. researchgate.netmdpi.com Its ability to both passivate defects and tune the dimensionality of the perovskite structure makes it a powerful tool for materials engineers. nih.govrsc.org By forming 2D and mixed-dimensional perovskites, researchers can create quantum wells with tunable band gaps, leading to applications not only in solar cells but also in light-emitting diodes (LEDs), particularly for generating white light from a single material. nih.govresearchgate.net

Beyond perovskites, 5-AVA is a critical monomer for the production of bio-based polyamides . researchgate.net Through an intramolecular dehydration reaction, 5-AVA can form δ-valerolactam, which is the direct precursor for Nylon 5. Polyamides derived from 5-AVA are of interest for their potential as high-performance bioplastics.

Catalysis: While the direct use of this compound as a catalyst is not widely reported, its derivatives and the enzymes used in its synthesis are central to catalytic research. As described in section 6.3, engineered enzymes like glutamate dehydrogenase are used to catalyze the sustainable synthesis of its derivatives from bio-based feedstocks like levulinic acid. nih.gov This represents an application in catalysis (as a product of a catalytic reaction) rather than as a catalyst itself. Future research may explore the potential of immobilizing 5-AVA derivatives onto solid supports to create novel heterogeneous catalysts, leveraging the functional amine and carboxyl groups for catalytic activity.

Q & A

Q. What are the primary synthetic routes for 5-Aminopentanoic Acid Hydroiodide, and how can experimental parameters be optimized?

The synthesis of 5-Aminopentanoic Acid (5AVA) derivatives, including hydroiodide salts, often involves ligand-exchange reactions or hydrolysis of lactams. For hydroiodide formation, hydroiodic acid (HI) can protonate 5AVA’s amine group, facilitating ligand desorption from surfaces (e.g., quantum dots) and promoting iodide binding . Acid hydrolysis of δ-lactams (e.g., using HI) is another route, yielding protonated 5AVA with stoichiometric acid consumption . Optimization requires controlling pH, solvent polarity, and reaction time. For example, HI-mediated ligand exchange in quantum dot synthesis uses non-polar solvents to stabilize intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm protonation states and iodide binding .

- Mass spectrometry (MALDI-TOF) : For molecular weight verification (e.g., observed m/z 1857.9 for a cyclic peptide containing 5AVA) .

- HPLC : To assess purity, especially in peptide conjugates (>98% purity thresholds are typical) .

- Thermogravimetric analysis (TGA) : To evaluate ligand stability in material science applications .

Q. How is 5-Aminopentanoic Acid utilized in peptide modification, and what protocols ensure high yield?

5AVA is used as a spacer or cyclization agent in peptides. For cyclization, create an amide bond between 5AVA’s N-terminal amine and a C-terminal carboxyl group. A 90% yield was achieved using Fmoc-5AVA activated with N-hydroxysuccinimide (NHS) in DMF . Critical factors include:

- Protecting group strategy (e.g., Fmoc for amine protection).

- Solvent choice (DMF enhances solubility).

- Reaction time (1–2 hours for NHS ester activation) .

Advanced Research Questions

Q. How does this compound participate in lysine degradation pathways, and what analytical methods detect its metabolic intermediates?

5AVA is a downstream metabolite of lysine degradation, linked to pathways like arginine biosynthesis and histidine metabolism . In bovine studies, LC-MS quantified 5AVA in plasma to assess feed efficiency, revealing inverse correlations with 4-chlorolysine levels . Key steps:

Q. What challenges arise when integrating this compound into quantum dot systems, and how are stability issues addressed?

In CsPbI3 quantum dots (QDs), 5AVA hydroiodide replaces long-chain ligands (e.g., oleylamine) to improve photophysical stability. Challenges include:

- Surface binding competition : Protonation of 5AVA’s amine group enhances QD affinity but requires precise HI stoichiometry to avoid iodide excess .

- Solvent compatibility : HI’s polar nature necessitates solvent optimization (e.g., toluene/hexane mixtures) .

- Stability testing : Monitor photoluminescence quantum yield (PLQY) under thermal/UV stress.